

Application Notes and Protocols for Testing PS77 Efficacy

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Compound of Interest

Compound Name: Anti-inflammatory agent 77

Cat. No.: B12386817

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These application notes provide a detailed overview and protocols for assessing the efficacy of PS77, a novel anti-inflammatory peptide. The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

PS77 is a novel α -helical peptide derived from Squama Manitis, a traditional Chinese medicine. [1][2][3] It has demonstrated significant anti-inflammatory properties in in vitro models. [1][2][3] [4] The primary mechanism of action of PS77 involves the modulation of gene expression, particularly the downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF- β) signaling pathways, which are key regulators of inflammation. [1][2][4] This document outlines the protocols for evaluating the cytotoxicity and anti-inflammatory efficacy of PS77 in a TNF- α -induced inflammation model using human keratinocytes.

Data Summary

The following tables summarize the quantitative data from in vitro studies on PS77.

Table 1: PS77 Cytotoxicity on HaCaT Cells

PS77 Concentration (µg/mL)	Cell Viability (%)	Observation
0	100 (Control)	Normal cell viability
0.1	~100	No significant toxicity[1]
1	~100	No significant toxicity
10	~100	No significant toxicity
100	~100	No significant toxicity[1]

Table 2: Efficacy of PS77 in a TNF-α-Induced Inflammation Model

Treatment Group	IL-8 Expression	MMP-3 Expression	Key Gene Modulation
Control (HaCaT cells)	Baseline	Baseline	-
TNF-α (20 ng/mL)	Significantly Increased	Significantly Increased	Induces inflammatory response
TNF-α + PS77 (0.1 µg/mL)	Significantly Reduced	Significantly Reduced	Downregulation of CHRNA7, CXCR5; Upregulation of RXRG, KRT76, IL12RB2, COLEC11[1][3][4]

Experimental Protocols

Cell Viability and Toxicity Assay

This protocol determines the cytotoxic effect of PS77 on human keratinocytes (HaCaT cells) using a CCK-8 assay.[1]

Materials:

- Human keratinocyte (HaCaT) cell line

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 96-well plates
- PS77 peptide
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the HaCaT cells into 96-well plates at a density of 3×10^4 cells/mL.[\[1\]](#)
- Incubate the plates for 24 hours to allow for cell attachment.
- Prepare serial dilutions of PS77 in culture medium to final concentrations of 0.1, 1, 10, and 100 µg/mL.[\[1\]](#)
- Remove the existing medium from the wells and add 100 µL of the PS77 dilutions to the respective wells. Include a vehicle control (medium without PS77).
- Incubate the plates for 24 hours.[\[1\]](#)
- Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.[\[1\]](#)
- Calculate cell viability as a percentage relative to the untreated control.

TNF-α-Induced Inflammation Model in HaCaT Cells

This protocol describes the establishment of an in vitro inflammation model.[\[1\]](#)

Materials:

- HaCaT cells
- DMEM with supplements
- Recombinant human Tumor Necrosis Factor-alpha (TNF- α)
- 6-well plates
- Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF- α

Procedure:

- Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.
- Treat the cells with varying concentrations of TNF- α (e.g., 20-140 ng/mL) for 2 hours to determine the optimal concentration for inducing inflammation without causing significant cell death.[\[1\]](#) A concentration of 20 ng/mL was found to be effective.[\[1\]](#)
- To validate the model, collect the cell culture supernatant and measure the TNF- α levels using an ELISA kit according to the manufacturer's instructions.[\[1\]](#) A significant increase in TNF- α levels compared to untreated cells confirms the establishment of the inflammatory model.[\[1\]](#)

Evaluation of Anti-inflammatory Efficacy of PS77

This protocol assesses the ability of PS77 to reduce the expression of pro-inflammatory cytokines in the established inflammation model.

Materials:

- Established TNF- α -induced HaCaT cell model
- PS77 peptide (optimal non-toxic concentration, e.g., 0.1 μ g/mL)
- ELISA kits for Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3)

Procedure:

- Prepare the following experimental groups in 6-well plates:
 - Control (untreated HaCaT cells)
 - TNF- α treated (20 ng/mL TNF- α)
 - TNF- α + PS77 treated (20 ng/mL TNF- α and 0.1 μ g/mL PS77)
- Incubate the plates for a predetermined time (e.g., 24 hours).
- Collect the cell culture supernatants from each well.
- Measure the concentrations of IL-8 and MMP-3 in the supernatants using their respective ELISA kits, following the manufacturer's protocols.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Compare the expression levels of IL-8 and MMP-3 between the different treatment groups to determine the anti-inflammatory effect of PS77.

Transcriptomic Analysis

To understand the molecular mechanism of PS77, transcriptomic analysis can be performed.

Materials:

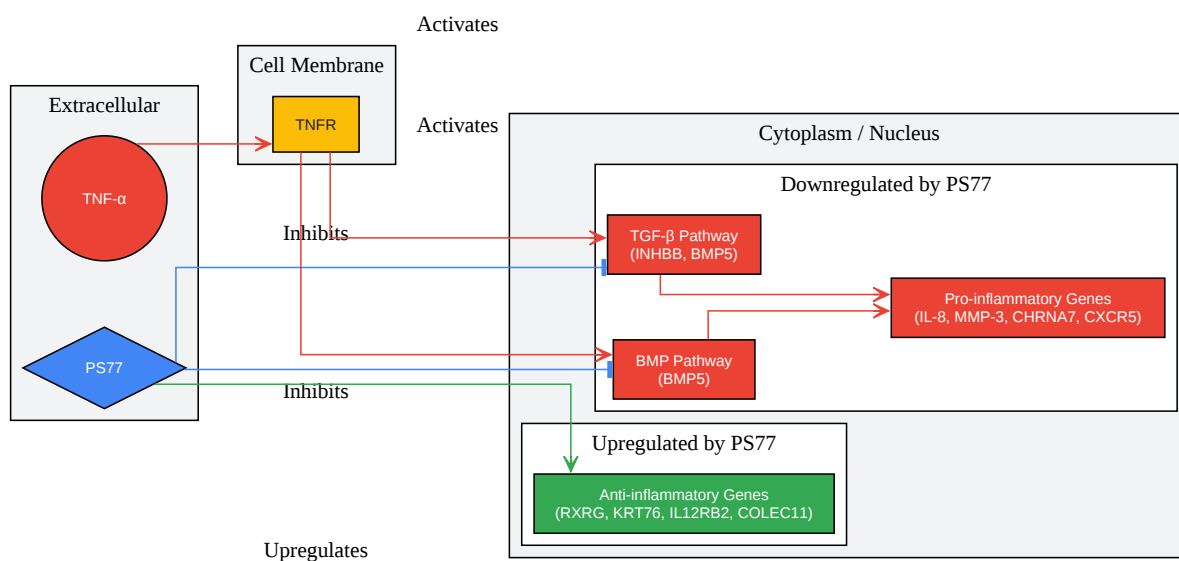
- HaCaT cells treated as described in Protocol 3
- RNA extraction kit
- Next-generation sequencing (NGS) platform
- Bioinformatics software for data analysis

Procedure:

- Extract total RNA from the cells of each treatment group using a suitable RNA extraction kit.
- Assess the quality and quantity of the extracted RNA.

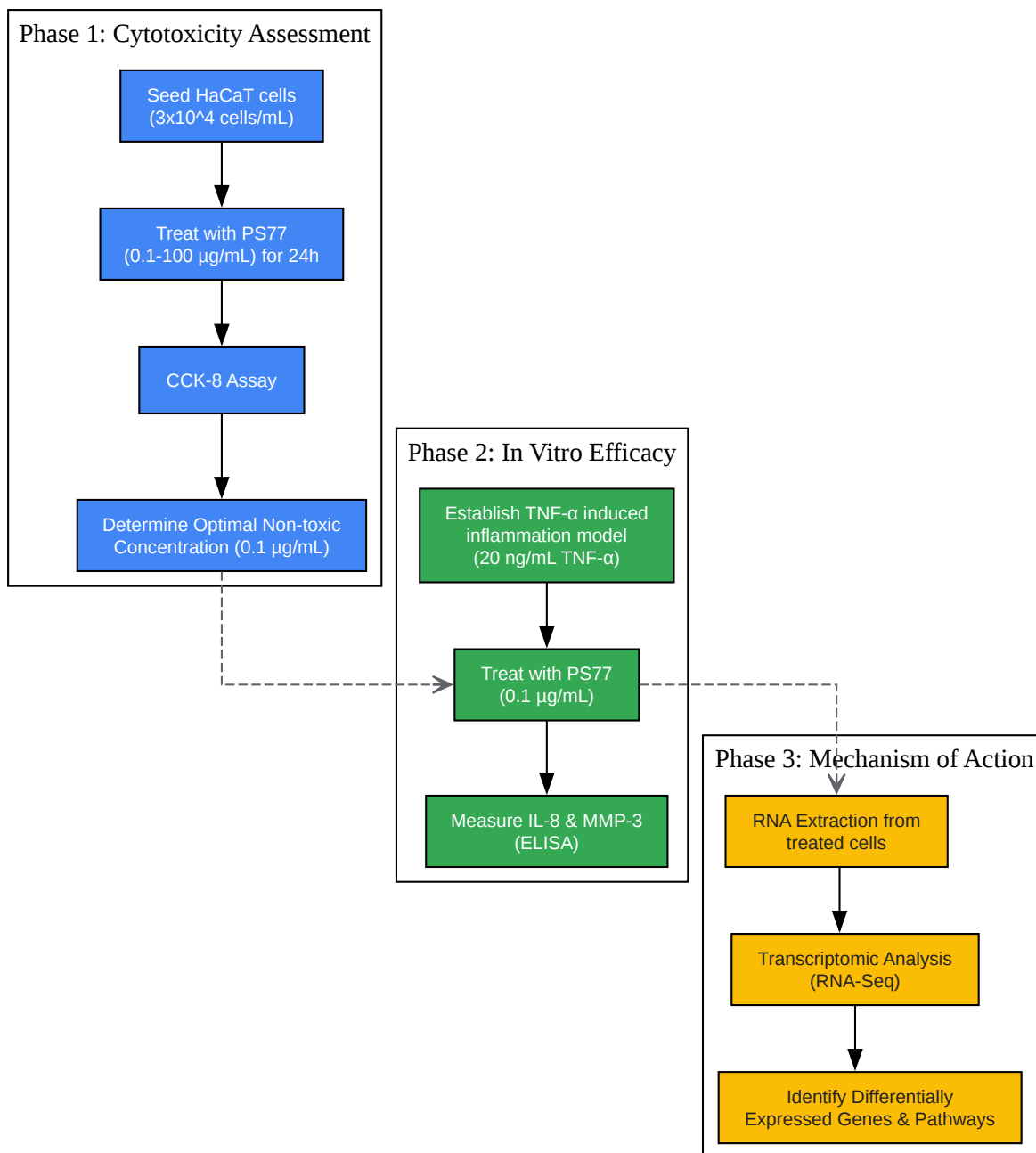
- Perform library preparation and RNA sequencing using an NGS platform.
- Analyze the sequencing data to identify differentially expressed genes between the treatment groups.
- Perform pathway enrichment analysis (e.g., KEGG pathway analysis) to identify the signaling pathways modulated by PS77.^[1]

Visualizations



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Caption: PS77 signaling pathway in inflammation.



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